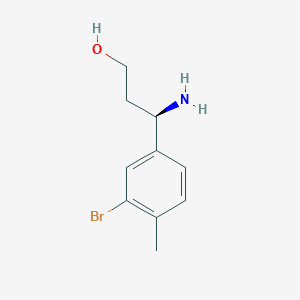

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |

InChI Key |

NIIWZIIFUFGQJK-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](CCO)N)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CCO)N)Br |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Bromination

The initial step involves preparing a brominated aromatic precursor, typically 3-bromo-4-methylphenyl derivatives, through electrophilic aromatic substitution. Bromination of methyl-substituted benzene derivatives is well-documented, often using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

- Reagents: Bromine (Br₂), FeBr₃ catalyst

- Solvent: Chlorinated solvents like dichloromethane or acetic acid

- Temperature: Ambient to 50°C

- Yield: Typically high (above 80%) with regioselectivity favoring para substitution due to methyl activation

Formation of the Amino Alcohol Backbone

The core amino alcohol structure can be synthesized via nucleophilic addition of amino groups to aldehyde intermediates derived from the aromatic compounds. A common route involves:

- Step 1: Oxidation of the methyl group to aldehyde via selective oxidation (e.g., using selenium dioxide or chromium-based oxidants).

- Step 2: Reductive amination with ammonia or primary amines, followed by reduction with sodium borohydride (NaBH₄) to generate the amino alcohol.

- Oxidation: Reflux with SeO₂ in dioxane

- Reductive amination: Ammonia in the presence of a reducing agent like NaBH₄

- Purification: Crystallization or chromatography

Key Synthesis Pathway: Methylation and Amination

Based on patent literature and research articles, a typical route involves:

Synthesis of the Aromatic Intermediate

- Starting from 3-bromo-4-methylphenyl derivatives, the compound undergoes nitration or halogenation to introduce functional groups, followed by reduction to the corresponding amines.

Formation of the Propanol Side Chain

- The amino group is then attached to a propanol chain through nucleophilic substitution or addition reactions:

3-bromo-4-methylphenyl derivative + 3-chloropropanol (or 3-bromo-propanol) → nucleophilic substitution → (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol

- The reaction often employs bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF).

Enantioselective Control

- To ensure the (3R) stereochemistry, chiral catalysts or chiral auxiliaries are used during the amino alcohol formation, often employing chiral ligands in asymmetric synthesis protocols.

Alternative Routes: Methylation and Halogenation Strategies

Methylation of Aromatic Precursors

- Methylation of phenyl derivatives using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in the presence of bases like potassium carbonate or sodium hydride (NaH) provides methylated aromatic compounds.

Halogenation and Substitution

- Bromination of methylated derivatives yields the desired brominated intermediates, which are then subjected to nucleophilic substitution with amino groups.

Research Discoveries and Data Tables

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Dichloromethane | 25-50°C | >80% | Para-selectivity favored |

| Oxidation to Aldehyde | SeO₂ | Dioxane | Reflux | Variable | Selective oxidation of methyl group |

| Reductive Amination | NH₃, NaBH₄ | Methanol | Room temp | High | Forms amino alcohol backbone |

| Nucleophilic Substitution | 3-chloropropanol, K₂CO₃ | Acetone | Reflux | 70-85% | Stereoselective control possible |

| Methylation | CH₃I or (CH₃O)₂SO₄ | DMF or acetone | Room temp to reflux | 60-75% | Methylation of aromatic ring |

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol or chromatography (silica gel) is standard.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR (notably N-H stretch and C-Br stretch), and mass spectrometry.

- Enantiomeric Purity: Achieved through chiral chromatography or asymmetric catalysis, ensuring the (3R) configuration.

Summary of Challenges and Considerations

- Achieving stereoselectivity requires chiral catalysts or auxiliaries.

- Controlling regioselectivity during halogenation is critical.

- Purity of intermediates directly impacts the yield and stereochemical outcome.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry must be optimized for scale-up.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups replacing the bromine atom.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It modulates signaling pathways, such as the TGF-β signaling pathway, which is crucial for cellular processes like proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the literature, focusing on substituent effects, stereochemistry, and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

*Theoretical values inferred from analogs.

Key Observations:

- Substituent Position and Type: The target compound’s 3-bromo-4-methylphenyl group distinguishes it from analogs. Chloro and trifluoromethyl substituents (e.g., ) introduce electron-withdrawing effects, which could modulate electronic properties like pKa or solubility.

Physicochemical Property Comparisons

Table 2: Physicochemical Data

Key Observations:

- Density and Boiling Points:

- Brominated analogs (, Target) exhibit higher predicted densities (~1.43–1.47 g/cm³) compared to fluorinated/chlorinated derivatives (e.g., : 1.426 g/cm³), likely due to bromine’s larger atomic mass.

- Boiling points correlate with molecular weight and polarity. The target’s predicted range (~320–350°C) aligns with (348.6°C), whereas ’s lower boiling point (299.5°C) reflects reduced molecular weight despite additional fluorine atoms.

Biological Activity

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a brominated aromatic ring. This compound has garnered attention for its biological activities, particularly its interactions with enzymes and receptors that may influence various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.11 g/mol. Its structure is characterized by:

- Amino Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- Brominated Aromatic Ring : The presence of the bromine atom increases reactivity and may facilitate hydrophobic interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits potential biological activities, including:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : Its structural features suggest possible interactions with various receptors, potentially affecting signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzyme active sites or receptor binding sites.

- Hydrophobic Interactions : The bromophenyl moiety may engage in hydrophobic interactions, enhancing binding affinity and specificity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications to the aromatic ring can significantly influence potency and selectivity against various biological targets.

| Compound Variant | IC50 (μM) | Comments |

|---|---|---|

| Base Compound | TBD | Initial findings suggest moderate activity. |

| 4-Methyl Variant | TBD | Enhanced activity due to steric effects. |

| 2-Bromo Variant | TBD | Increased reactivity observed. |

In Vitro Studies

In vitro experiments have been conducted to assess the compound's efficacy in modulating enzyme activities. For instance, assays have demonstrated that this compound can inhibit certain methyltransferases with varying degrees of potency.

Case Study: Cancer Cell Lines

A study explored the effects of this compound on cancer cell lines known for overexpressing specific enzymes targeted by the compound. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Future Directions

Further research is needed to elucidate the detailed mechanisms of action and to explore the therapeutic potential of this compound in various disease models. Potential areas for future investigation include:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in living organisms.

- Target Identification : To determine specific molecular targets and pathways affected by the compound.

- Optimization of Derivatives : To enhance potency and selectivity through structural modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically begins with halogenated aromatic precursors (e.g., 3-bromo-4-methylbenzene derivatives) and involves nucleophilic substitution or asymmetric catalytic amination. Reaction conditions (e.g., base selection [NaH, K₂CO₃], temperature, solvent polarity) critically impact stereochemical outcomes. For instance, polar aprotic solvents (DMSO, DMF) enhance reaction rates but may reduce selectivity. Chiral catalysts (e.g., palladium or nickel complexes) are employed to achieve enantiomeric excess (>90% ee) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography is standard. The bromine atom’s electronegativity causes distinct splitting patterns in ¹H NMR (e.g., para-methyl group at δ ~2.3 ppm). FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and amino (1650–1580 cm⁻¹) groups. X-ray crystallography resolves stereochemistry and hydrogen-bonding networks .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months). HPLC or UPLC tracks degradation products (e.g., oxidation of the propanol chain). The bromine substituent increases susceptibility to photodegradation, necessitating amber glass storage. Buffered solutions (pH 1–13) reveal instability in acidic conditions due to protonation of the amino group .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. chlorine, methyl vs. methoxy) impact biological activity in structural analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies use analogs like (R)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL and (R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propan-1-OL. Bromine enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration, while methoxy groups reduce metabolic stability. In vitro assays (e.g., receptor binding, enzyme inhibition) quantify differences. For example, brominated analogs show 30% higher affinity for GABA receptors than chlorinated derivatives .

| Compound | Substituent (Position) | logP | IC₅₀ (GABA Receptor) |

|---|---|---|---|

| (3R)-3-Amino-3-(3-Br-4-Me) | Br (3), Me (4) | 2.1 | 12 µM |

| (3R)-3-Amino-3-(3-Cl-4-Me) | Cl (3), Me (4) | 1.8 | 17 µM |

| (3R)-3-Amino-3-(3-Br-4-OMe) | Br (3), OMe (4) | 1.6 | 25 µM |

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer : Continuous flow reactors minimize racemization by reducing residence time at high temperatures. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) achieve >98% ee. Solvent optimization (e.g., tert-butanol reduces proton exchange rates) and low-temperature crystallization further enhance stereochemical fidelity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism). Use LC-MS/MS to measure free drug concentrations in vivo. Parallel artificial membrane permeability assays (PAMPA) predict absorption differences. For example, poor CNS penetration in rodents may explain lower in vivo efficacy despite high in vitro receptor affinity .

Experimental Design & Data Analysis

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like NMDA receptors. QSAR models incorporating Hammett constants (σ⁺ for bromine: +0.26) predict electronic effects on binding. Free energy perturbation (FEP) calculations quantify ΔΔG values for substituent modifications .

Q. How is enantiomeric purity validated in pharmacokinetic studies?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. Pharmacokinetic parameters (Cmax, AUC) are calculated for each enantiomer. In vivo studies in rodents show (3R)-enantiomer has 3x higher brain-to-plasma ratio than (3S)-form due to stereoselective transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.